molecular formula C22H24N2O2 B12892690 (R)-4-Benzyl-2-(2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-4,5-dihydrooxazole

(R)-4-Benzyl-2-(2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-4,5-dihydrooxazole

Cat. No.: B12892690
M. Wt: 348.4 g/mol
InChI Key: AGATVXMMKNSNGO-RTBURBONSA-N
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Description

®-4-Benzyl-2-(2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-4,5-dihydrooxazole is a chiral compound featuring two oxazole rings and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Benzyl-2-(2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-4,5-dihydrooxazole typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the use of a chiral auxiliary to induce the desired stereochemistry. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like dichloromethane. The reaction is typically carried out at room temperature to ensure the formation of the desired product with high enantiomeric excess .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

®-4-Benzyl-2-(2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include various oxazole derivatives, reduced oxazole compounds, and substituted oxazole products.

Scientific Research Applications

Chemistry

In chemistry, ®-4-Benzyl-2-(2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-4,5-dihydrooxazole is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis .

Biology

In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its unique structure and functional groups.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of ®-4-Benzyl-2-(2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades .

Comparison with Similar Compounds

Similar Compounds

  • ®-4-Benzyl-2-(2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-4,5-dihydrooxazole
  • ®-4-Benzyl-2-(2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-4,5-dihydrooxazole

Uniqueness

The uniqueness of ®-4-Benzyl-2-(2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-4,5-dihydrooxazole lies in its chiral nature and the presence of two oxazole rings. This structure imparts specific reactivity and binding properties, making it distinct from other similar compounds .

Conclusion

®-4-Benzyl-2-(2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-4,5-dihydrooxazole is a versatile compound with significant potential in various fields. Its unique structure and reactivity make it valuable for research and industrial applications.

Properties

Molecular Formula

C22H24N2O2

Molecular Weight

348.4 g/mol

IUPAC Name

(4S)-2-[2-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4-phenyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C22H24N2O2/c1-22(2,21-24-19(15-26-21)17-11-7-4-8-12-17)20-23-18(14-25-20)13-16-9-5-3-6-10-16/h3-12,18-19H,13-15H2,1-2H3/t18-,19-/m1/s1

InChI Key

AGATVXMMKNSNGO-RTBURBONSA-N

Isomeric SMILES

CC(C)(C1=N[C@@H](CO1)CC2=CC=CC=C2)C3=N[C@H](CO3)C4=CC=CC=C4

Canonical SMILES

CC(C)(C1=NC(CO1)CC2=CC=CC=C2)C3=NC(CO3)C4=CC=CC=C4

Origin of Product

United States

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